molecular formula C9H8N2O2 B14284020 (E)-3-hydroxy-2-phenyldiazenylprop-2-enal

(E)-3-hydroxy-2-phenyldiazenylprop-2-enal

Cat. No.: B14284020
M. Wt: 176.17 g/mol
InChI Key: BVWBVASXRRSJDN-MOAIEBAPSA-N
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Description

(E)-3-hydroxy-2-phenyldiazenylprop-2-enal is an organic compound characterized by the presence of a hydroxy group, a phenyl group, and a diazenyl group attached to a prop-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-hydroxy-2-phenyldiazenylprop-2-enal typically involves the reaction of a suitable aldehyde with a diazonium salt. One common method is the reaction of cinnamaldehyde with a diazonium salt derived from aniline. The reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the formation of the diazenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-hydroxy-2-phenyldiazenylprop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of (E)-3-oxo-2-phenyldiazenylprop-2-enal.

    Reduction: Formation of (E)-3-hydroxy-2-phenylhydrazinylprop-2-enal.

    Substitution: Formation of substituted phenyl derivatives, such as (E)-3-hydroxy-2-(4-nitrophenyl)diazenylprop-2-enal.

Scientific Research Applications

(E)-3-hydroxy-2-phenyldiazenylprop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of (E)-3-hydroxy-2-phenyldiazenylprop-2-enal involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diazenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-hydroxy-2-phenyldiazenylprop-2-enone
  • (E)-3-hydroxy-2-phenyldiazenylprop-2-enamine
  • (E)-3-hydroxy-2-phenyldiazenylprop-2-enol

Uniqueness

(E)-3-hydroxy-2-phenyldiazenylprop-2-enal is unique due to the presence of both a hydroxy group and a diazenyl group on the same molecule, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(E)-3-hydroxy-2-phenyldiazenylprop-2-enal

InChI

InChI=1S/C9H8N2O2/c12-6-9(7-13)11-10-8-4-2-1-3-5-8/h1-7,12H/b9-6+,11-10?

InChI Key

BVWBVASXRRSJDN-MOAIEBAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=N/C(=C/O)/C=O

Canonical SMILES

C1=CC=C(C=C1)N=NC(=CO)C=O

Origin of Product

United States

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